molecular formula C6H10N2O2S B8480469 6-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one CAS No. 62382-45-0

6-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one

Cat. No. B8480469
M. Wt: 174.22 g/mol
InChI Key: UBMLGUIMFYLAMN-UHFFFAOYSA-N
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Patent
US04071627

Procedure details

A mixture of 5.0 g 1-(ethoxycarbonylmethylthio)-2-methyl-2-(methylsulfonyl)propionaldoxime and 150 ml. of ammonium hydroxide was charged into a pyrex pressure bottle and stirred at room temperature for forty hours. The mixture was stripped of excess ammonia and water under reduced pressure. The solid crystalline residue was washed with water, then dried at room temperature to yield 3 g of 2-oximino-3,3-dimethyltetrahydro-1,4-thiazin-5-one, m.p. 234° C. The nmr spectrum was identical with those of the compounds from Examples II and III.
Name
1-(ethoxycarbonylmethylthio)-2-methyl-2-(methylsulfonyl)propionaldoxime
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][S:7][C:8](=[N:16][OH:17])[C:9]([CH3:15])(S(C)(=O)=O)[CH3:10])=O)C.[OH-].[NH4+:19].N>O>[N:16](=[C:8]1[C:9]([CH3:15])([CH3:10])[NH:19][C:4](=[O:3])[CH2:6][S:7]1)[OH:17] |f:1.2|

Inputs

Step One
Name
1-(ethoxycarbonylmethylthio)-2-methyl-2-(methylsulfonyl)propionaldoxime
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)CSC(C(C)(S(=O)(=O)C)C)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for forty hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solid crystalline residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Name
Type
product
Smiles
N(O)=C1SCC(NC1(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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